2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a pyrrolidinyl-oxazole moiety
Mechanism of Action
Target of Action
The primary targets of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.
Mode of Action
Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone interacts with its targets by binding to their active sites, thereby inhibiting their function . The compound’s interaction with these targets leads to changes in their activity, which can affect various biological processes.
Biochemical Pathways
The compound’s interaction with glucosamine-6-phosphate synthase and aspartic proteinase affects the amino sugar biosynthesis and protein degradation pathways, respectively . The downstream effects of these interactions can lead to changes in cellular processes and functions.
Result of Action
The molecular and cellular effects of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone’s action are dependent on the specific biological context. In general, inhibition of glucosamine-6-phosphate synthase and aspartic proteinase can lead to changes in cellular metabolism and protein degradation, respectively .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The pyrrolidinyl-oxazole moiety can be attached via a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a pyrazine carboxaldehyde, while reduction of the oxazole ring can produce a dihydrooxazole derivative.
Scientific Research Applications
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1,2-oxazole-5-ylmethanamine: Similar in structure but with different functional groups.
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a triazole ring instead of an oxazole ring.
Uniqueness
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-19-11-12(15-6-5-14-11)20-9-3-7-17(8-9)13(18)10-2-4-16-21-10/h2,4-6,9H,3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECYESLBJBCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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